molecular formula C14H9ClN2O2 B5417637 2-(2-Chlorophenyl)-2,3-dihydrophthalazine-1,4-dione

2-(2-Chlorophenyl)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B5417637
M. Wt: 272.68 g/mol
InChI Key: AAPITPQLSDRLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-2,3-dihydrophthalazine-1,4-dione is an organic compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a chlorophenyl group attached to a dihydrophthalazine ring system

Properties

IUPAC Name

3-(2-chlorophenyl)-2H-phthalazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-11-7-3-4-8-12(11)17-14(19)10-6-2-1-5-9(10)13(18)16-17/h1-8H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPITPQLSDRLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of 2-chlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product. Common reagents used in this synthesis include acetic acid, sulfuric acid, and hydrogen peroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenol: Shares the chlorophenyl group but lacks the phthalazine ring.

    2-Chlorobenzaldehyde: Contains the chlorophenyl group but has an aldehyde functional group instead of the phthalazine ring.

    2-Chlorobenzoic acid: Similar aromatic structure with a carboxylic acid group.

Uniqueness

2-(2-Chlorophenyl)-2,3-dihydrophthalazine-1,4-dione is unique due to its combination of the chlorophenyl group and the dihydrophthalazine ring system. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

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